1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a unique heterocyclic compound belonging to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine family. This compound features a distinctive structure that incorporates sulfur, nitrogen, and oxygen atoms, conferring unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. Key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core through cyclization reactions, followed by functional group modifications to introduce the butylthio and ethoxybenzyl substituents. Reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
While laboratory synthesis provides detailed insights into reaction mechanisms, industrial production scales up these methods to larger reactors, ensuring consistent yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, alongside rigorous purification techniques like recrystallization and chromatography, ensures the industrial feasibility of producing this compound.
Chemical Reactions Analysis
1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes a variety of chemical reactions:
Types of Reactions
Oxidation: : The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at the ethoxybenzyl group, replacing the ethoxy moiety with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include H2O2 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution. Reaction conditions typically involve specific temperatures, solvent systems, and catalysis to achieve desired transformations efficiently.
Major Products Formed
Oxidation: : Sulfoxides and sulfones
Reduction: : Reduced pyrimidine derivatives
Substitution: : Modified ethoxybenzyl derivatives
Scientific Research Applications
1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one finds application in multiple scientific fields:
Chemistry
Catalysis: : Utilized in developing new catalytic systems due to its electron-rich heterocyclic framework.
Material Science: : Explored for its potential in creating new materials with specific electronic properties.
Biology and Medicine
Pharmacology: : Investigated for its potential as an anti-inflammatory and anticancer agent. The compound's unique structure allows it to interact with various biological targets, inhibiting specific enzymes and signaling pathways.
Biochemistry: : Used in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of molecular mechanisms in disease states.
Industry
Agrochemicals: : Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: : Employed in synthesizing polymers with unique properties for specific industrial applications.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves binding to the active site of target proteins, inhibiting their activity. Key pathways influenced include:
Signal Transduction: : Modulates signaling cascades that regulate cell growth and differentiation.
Enzyme Inhibition: : Inhibits enzymes like kinases and proteases, crucial in disease progression.
Comparison with Similar Compounds
Compared to other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its specific substituents, enhancing its chemical reactivity and biological activity.
Similar Compounds
1-(methylthio)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
1-(ethylthio)-4-(2-propoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
These compounds share the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core but differ in the nature of their substituents, affecting their overall chemical and biological profiles.
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Properties
IUPAC Name |
12-butylsulfanyl-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-3-5-11-28-20-22-21-19-23(13-14-8-6-7-9-16(14)26-4-2)18(25)17-15(24(19)20)10-12-27-17/h6-10,12H,3-5,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXYEBIYJYEFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1C3=C(C(=O)N2CC4=CC=CC=C4OCC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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